Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family. This compound features a bicyclic structure comprising both imidazole and triazine moieties, which contributes to its diverse chemical reactivity and biological activity. The presence of the amino group at the 4-position and the carboxylate group at the 7-position enhances its potential for various chemical transformations and biological interactions. Notably, this compound exhibits significant biological activity as an agonist for Toll-like receptor 7 (TLR7), playing a crucial role in immune response modulation.
The synthesis of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis may require specific conditions such as temperature control and reaction time optimization to ensure high yield and purity. The use of solvents like methanol or dimethylformamide is common during these reactions to dissolve reactants and improve reaction kinetics .
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has a complex molecular structure characterized by:
The structural arrangement allows for multiple functional groups that contribute to its reactivity and biological activity .
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various derivatives that may exhibit enhanced or modified biological properties .
The mechanism of action for methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate primarily involves its interaction with TLR7. Upon binding to this receptor, it activates downstream signaling pathways that enhance immune responses. This interaction can lead to increased production of cytokines and other immune mediators that are crucial for mounting an effective immune response against pathogens .
While specific physical properties such as boiling point and density are often not readily available for this compound, general observations include:
Key chemical properties include:
Analyses such as spectroscopy (NMR, IR) can provide insights into its structural characteristics and confirm its identity .
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has several potential applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .
The imidazo[2,1-f][1,2,4]triazine core represents a privileged heterocyclic scaffold characterized by a fused bicyclic system featuring nitrogen atoms at strategic positions. Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate (C₇H₇N₅O₂; CID 163272212) exemplifies this architecture with distinct electron-rich regions and hydrogen-bonding capabilities critical for molecular recognition [1] [2]. The molecular scaffold contains multiple hydrogen bond acceptors (triazine nitrogens, ester carbonyl) and donors (amino group), enabling targeted interactions with biological macromolecules. Its planar configuration facilitates π-stacking with aromatic residues in enzyme binding pockets, while the methyl ester moiety enhances cell permeability and serves as a synthetic handle for derivatization [5] [8].
Table 1: Key Physicochemical Properties of Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₇N₅O₂ | Balanced heteroatom content for bioactivity |
Molecular Weight | 193.17 g/mol | Optimal for CNS penetration & oral bioavailability |
Hydrogen Bond Donors | 2 (NH₂ group) | Target interaction with enzymatic residues |
Hydrogen Bond Acceptors | 6 (N atoms, carbonyl O) | Enhanced binding specificity |
Rotatable Bonds | 2 (ester, amino) | Conformational flexibility for target fit |
Aromatic Rings | Bicyclic fused system | π-Stacking potential |
SMILES | COC(=O)C₁=CN=C₂N₁N=CN=C₂N | Unique identifier for chemical databases |
The scaffold's synthetic versatility enables extensive structural diversification. The 4-amino group readily undergoes acylations or nucleophilic substitutions, while the C7-ester can be hydrolyzed to carboxylic acid or transformed into amides. These modifications allow precise tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement—particularly crucial for kinase ATP-binding sites and TLR binding domains [4] [8]. The compound's physicochemical profile (LogP ~ -0.7, polar surface area >100 Ų) supports adequate solubility for in vitro assays while maintaining membrane permeability essential for intracellular targets [2] [8].
Pyrrolo- and imidazotriazine derivatives have evolved from academic curiosities to clinically validated pharmacophores over the past two decades. Early research focused on their nucleoside mimetic properties, exploiting structural similarity to purines for antiviral applications. The pyrrolo[2,1-f][1,2,4]triazine scaffold in remdesivir (FDA-approved for COVID-19) demonstrated broad-spectrum RNA virus inhibition by acting as an RNA-dependent RNA polymerase (RdRp) inhibitor [6] [7]. This success stimulated exploration of isosteric imidazo[2,1-f][1,2,4]triazines, leading to compounds like methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate with improved metabolic stability due to reduced glycosidic bond susceptibility [9].
The kinase inhibition era (post-2000) leveraged these scaffolds for ATP-competitive binding. Imatinib's success prompted systematic exploration of fused heterocycles targeting tyrosine and serine/threonine kinases. Pyrrolo[2,1-f][1,2,4]triazines demonstrated exceptional affinity for cyclin-dependent kinases (CDK4/6) and Janus kinases (JAK), as evidenced by FDA-approved palbociclib and ruxolitinib [6] [7]. Imidazo[2,1-f][1,2,4]triazines offered distinct advantages: enhanced π-stacking from electron-deficient triazine rings and better occupancy of the kinase hinge region through the 4-amino group's hydrogen bonding. Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate derivatives emerged as TLR8-selective agonists (EP4008720A4) by exploiting the ester moiety's vectorial orientation toward solvent-exposed regions, minimizing off-target TLR7 activation [4].
Table 2: Therapeutic Evolution of Triazine-Based Scaffolds
Therapeutic Area | Scaffold Type | Clinical/Biological Impact |
---|---|---|
Antiviral Therapy | Pyrrolo[2,1-f][1,2,4]triazine | RdRp inhibition (Remdesivir) - Broad-spectrum RNA virus activity |
Kinase Inhibition | Pyrrolo[2,1-f][1,2,4]triazine | CDK4/6 inhibition (Palbociclib) - Breast cancer therapy |
Kinase Inhibition | Pyrrolo[2,1-f][1,2,4]triazine | JAK1/2 inhibition (Ruxolitinib) - Myelofibrosis treatment |
Immuno-Oncology | Imidazo[2,1-f][1,2,4]triazine | TLR8 agonism - Innate immune activation against tumors |
Genetic Disorders | Imidazo[2,1-f][1,2,4]triazine | ABC transporter modulation - Cystic fibrosis management |
This specific derivative serves as a multifunctional building block addressing three key therapeutic challenges:
Precision Kinase Inhibition: The 4-amino group forms critical hydrogen bonds with kinase hinge residues (e.g., Cys/Ser in CDKs), while the C7-carboxylate ester balances lipophilicity for cellular uptake. Derivatives demonstrate sub-micromolar IC₅₀ values against MET kinase—a validated oncology target—by occupying the hydrophobic back pocket via aryl substitutions at the triazine N1 position [4] [6]. Molecular modeling confirms optimal vector alignment of the ester group toward solvent-accessible regions, reducing off-target effects.
Immuno-Oncology Applications: As a TLR8 agonist (EP4008720A4), the scaffold activates myeloid dendritic cells and suppresses Treg activity. The methyl ester pro-drug strategy enhances oral bioavailability, with intracellular esterases liberating the active carboxylic acid to engage the TLR8 binding pocket. Structure-activity relationship (SAR) studies reveal that 4-amino and C7-ester groups are indispensable for MyD88-dependent signaling, inducing IFN-γ and TNF-α at nanomolar concentrations [4] [8].
Genetic Disorder Therapeutics: Patent EP4268824A1 discloses this compound as a key intermediate in synthesizing cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The scaffold corrects defective ABC transporter folding by binding to nucleotide-binding domain 1 (NBD1), with the C7-ester enabling penetration of bronchial epithelium. When combined with correctors like elexacaftor, derivatives restore chloride ion flux in ΔF508-CFTR mutants by >60% at 100 nM concentrations [3].
Table 3: Comparative Analysis of Triazine-Based Bioactive Scaffolds
Parameter | Pyrrolo[2,1-f][1,2,4]triazine | Imidazo[2,1-f][1,2,4]triazine | Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate |
---|---|---|---|
Core Structure | 5-6 fused system; pyrrole N | 5-5 fused system; imidazole N | Imidazotriazine with C7-ester |
Electron Density | Moderate | High | Electron-deficient triazine ring |
H-Bond Capacity | 2-3 donors/acceptors | 3-5 donors/acceptors | 2 H-bond donors, 6 acceptors |
Key Therapeutic Role | Nucleoside analogs (antiviral) | Kinase inhibition | Multitarget: Kinases, TLR8, CFTR |
Metabolic Stability | Moderate (glycosidic cleavage) | High | Enhanced by ester pro-drug design |
Representative Drug | Remdesivir | Capmatinib (MET inhibitor) | Investigational TLR8 agonists & CFTR modulators |
The compound's synthetic accessibility via iodine-mediated annulation or microwave-assisted cyclization enables rapid library generation. Recent innovations include flow chemistry approaches to produce multi-gram quantities (>85% yield) for high-throughput screening campaigns [8] [9]. Its role as a "molecular keystone" bridging disparate therapeutic domains underscores its strategic value in modern medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1